molecular formula ClH8N2OPt+ B3061122 cis-Diamminemonoaquamonochloroplatinum II CAS No. 53861-42-0

cis-Diamminemonoaquamonochloroplatinum II

Cat. No.: B3061122
CAS No.: 53861-42-0
M. Wt: 282.61 g/mol
InChI Key: ABAUMWKZAPJXJX-UHFFFAOYSA-M
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Description

cis-Diamminemonoaquamonochloroplatinum II is a platinum-based compound known for its significant role in cancer treatment. This compound is a coordination complex that has been extensively studied for its antitumor properties. It is structurally related to cisplatin, a well-known chemotherapy drug, and shares similar mechanisms of action.

Mechanism of Action

Target of Action

cis-Diamminemonoaquamonochloroplatinum II, also known as Monoaquacisplatinum or Cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors . Its primary targets are the DNA in cancer cells .

Mode of Action

Cisplatin works by binding to DNA and inhibiting its replication . It forms cytotoxic adducts with the DNA dinucleotide d(pGpG), inducing intrastrand cross-links . This interaction with DNA leads to cell cycle arrest and apoptosis .

Biochemical Pathways

The biochemical pathways affected by cisplatin involve apoptosis of renal tubular cells, oxidative stress, and inflammatory response in injured kidneys . These pathways are crucially involved in the cytotoxic activity of cisplatin against tumor cells .

Pharmacokinetics

Cisplatin is administered intravenously as a short-term infusion in normal saline for the treatment of solid and hematological malignancies . The pharmacokinetics of cisplatin were investigated in 16 cases, and it was found that the pharmacokinetics of free and total platinum for equal doses of cisplatin were similar regardless of the vehicle of administration and the method of hydration .

Result of Action

The result of cisplatin’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . It has been shown to have high antitumor activity against many cancers and is the first-line and most widely used chemotherapeutic drug for oral squamous cell carcinoma (OSCC) .

Action Environment

The action of cisplatin can be influenced by environmental factors such as the chloride concentration in the vehicle of administration . For example, cisplatin given in a vehicle of high chloride concentration with normal saline hydration resulted in a statistically significant increase in both urine volume and chloruresis compared to the conventional regimen . This suggests that the environment in which cisplatin is administered can influence its action, efficacy, and stability .

Preparation Methods

The synthesis of cis-Diamminemonoaquamonochloroplatinum II typically involves the reaction of potassium tetrachloroplatinate (K2PtCl4) with ammonia and water under controlled conditions. The process can be summarized as follows:

    Preparation of Potassium Tetrachloroplatinate Solution: Dissolve potassium tetrachloroplatinate in water.

    Addition of Ammonia: Add ammonia to the solution to form a platinum-ammonia complex.

    Formation of this compound: Introduce water to the reaction mixture, leading to the formation of the desired compound.

Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

cis-Diamminemonoaquamonochloroplatinum II undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo ligand substitution reactions where the water molecule or chloride ion is replaced by other ligands.

    Oxidation and Reduction: The platinum center can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.

Common reagents used in these reactions include ammonia, chloride ions, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-Diamminemonoaquamonochloroplatinum II has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

cis-Diamminemonoaquamonochloroplatinum II is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

azane;platinum(2+);chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.2H3N.H2O.Pt/h1H;2*1H3;1H2;/q;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUMWKZAPJXJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.O.[Cl-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH8N2OPt+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53861-42-0
Record name Cis-diammineaquachloroplatinum(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53861-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoaquacisplatinum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOAQUACISPLATINUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6R7H31YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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